molecular formula C29H28N4O6 B15285972 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate

Cat. No.: B15285972
M. Wt: 528.6 g/mol
InChI Key: NCZXTUHFIKZNNH-UHFFFAOYSA-N
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Description

This compound is a serine derivative featuring three critical functional groups:

  • O-tert-butyl ether: Protects the hydroxyl group of serine, offering acid-labile stability .
  • N-Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the amine, widely used in solid-phase peptide synthesis (SPPS) due to its orthogonality with tert-butyl-based groups .
  • 4-oxo-1,2,3-benzotriazin-3(4H)-yl (ODhbt): A carboxyl-activating group that enhances coupling efficiency by reducing racemization and improving solubility in organic solvents .

The compound is synthesized through sequential protection of serine’s hydroxyl and amine groups, followed by activation of the carboxylate with ODhbt. Purification typically involves flash chromatography, and structural confirmation relies on NMR and HRMS, as seen in analogous syntheses . Its primary application lies in peptide synthesis, where ODhbt’s reactivity and Fmoc’s compatibility with mild deprotection conditions (e.g., piperidine) are advantageous.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6/c1-29(2,3)38-17-25(27(35)39-33-26(34)22-14-8-9-15-24(22)31-32-33)30-28(36)37-16-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h4-15,23,25H,16-17H2,1-3H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXTUHFIKZNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)ON1C(=O)C2=CC=CC=C2N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate typically involves multiple steps:

    Formation of the Benzotriazine Ring: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using a base and heating.

    Introduction of the Tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.

    Attachment of the Fluorenylmethoxycarbonyl-Protected Serine: This step involves the coupling of the benzotriazine derivative with fluorenylmethoxycarbonyl-protected serine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazine N-oxides, while reduction can produce benzotriazine hydrides.

Scientific Research Applications

Potential Applications

4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate has several potential applications:

  • Peptide Synthesis: The presence of the serine derivative and the Fmoc protecting group makes it useful in peptide synthesis. The Fmoc group is commonly used for N-terminal protection of amino acids during solid-phase peptide synthesis.
  • Drug Development: The benzotriazine core is known for its potential applications in medicinal chemistry. This compound can be a building block for creating new pharmaceutical agents.
  • Interaction Studies: It is crucial to understand how this compound behaves in biological systems. Potential areas of investigation include:
    • Protein Binding: Investigating its interactions with various proteins can provide insights into its mechanism of action and potential therapeutic targets.
    • Enzyme Inhibition: Assessing its ability to inhibit specific enzymes can help in designing enzyme inhibitors for drug development.
    • Cellular Uptake: Studying how this compound is taken up by cells can aid in optimizing its delivery and efficacy.

Structural Similarity and Uniqueness

Several compounds share structural similarities with 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate:

Compound NameStructural FeaturesNotable Properties
O-tert-butyl-N-(9H-fluoren-9-ylmethoxy)carbonyl-L-serineContains fluorenylmethoxycarbonyl groupUsed in peptide synthesis
3,4-Dihydro-4-oxo-1,2,3-benzotriazineBenzotriazine core without substituentsPotential antimicrobial activity
N,N,N',N'-tetramethyluronium tetrafluoroborateRelated uronium saltCommonly used as a coupling reagent. O-(3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) may be used as a coupling reagent in the synthesis of macrocyclic polyamine derivatives with various lengths of linkers .

Mechanism of Action

The mechanism of action of 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate involves its interaction with specific molecular targets and pathways. The benzotriazine ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions. The fluorenylmethoxycarbonyl-protected serine moiety can interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Protecting Group Comparison

Table 1: Protecting Group Characteristics

Protecting Group Stability Deprotection Condition Compatibility Reference
O-tert-butyl Acid-sensitive TFA (20–95% in DCM) Fmoc SPPS
O-benzyl Acid-stable H₂/Pd-C, HF Boc SPPS
N-Fmoc Base-sensitive Piperidine (20% in DMF) tert-butyl
N-Boc Acid-sensitive TFA or HCl Benzyl
  • O-tert-butyl vs. O-benzyl: The tert-butyl group offers faster deprotection under mild acidic conditions (TFA) compared to benzyl, which requires harsher methods like hydrogenolysis . However, benzyl provides superior stability during prolonged acid exposure.
  • N-Fmoc vs. N-Boc : Fmoc’s base-lability allows selective deprotection without disturbing acid-sensitive tert-butyl groups, making it ideal for modern SPPS workflows. Boc, while less common in Fmoc chemistry, remains useful in hybrid strategies .
Carboxyl-Activating Group Comparison

Table 2: Activating Group Performance

Activator Coupling Efficiency Racemization Risk Solubility Reference
ODhbt High Low Moderate (DCM)
HOBt (Hydroxybenzotriazole) Moderate Moderate Poor
HOAt (Azabenzotriazole) High Low Poor
PFP (Pentafluorophenyl) High High High (DMF)
  • ODhbt vs. HOBt/HOAt : ODhbt’s phosphoester moiety improves solubility in polar aprotic solvents (e.g., DCM), reducing aggregation during coupling. While HOAt offers comparable racemization suppression, ODhbt’s stability at room temperature simplifies handling .
  • ODhbt vs. PFP esters : PFP esters exhibit higher solubility in DMF but suffer from increased racemization due to prolonged activation. ODhbt’s transient activation minimizes this risk .

Biological Activity

The compound 4-oxo-1,2,3-benzotriazin-3(4H)-yl O-tert-butyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]serinate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in scientific research.

  • Molecular Formula : C29H28N4O6
  • Molecular Weight : 528.56 g/mol
  • CAS Number : 201210-27-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. The general synthetic route can be summarized as follows:

  • Formation of the Benzotriazine Core : The initial step often involves the cyclization of appropriate precursors to construct the benzotriazine ring.
  • Esterification : This step introduces the tert-butyl and serinate groups, which are critical for the biological activity of the compound.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

Biological Mechanisms and Activities

Research has indicated that benzotriazine derivatives exhibit a variety of biological activities, including:

Antimicrobial Activity

Studies have shown that benzotriazine compounds can possess significant antimicrobial properties. For instance, in vitro tests demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. Compounds with strong binding affinities to bacterial targets were particularly noted for their potential as antibacterial agents .

Anticancer Properties

Recent investigations into the anticancer effects of benzotriazine derivatives have yielded promising results. In vitro assays on human liver carcinoma cell lines (HepG2) revealed that some derivatives exhibited potent cytotoxicity with low IC50 values, indicating their potential as anticancer agents. For example, certain compounds showed IC50 values lower than that of standard chemotherapy drugs like doxorubicin .

Enzyme Inhibition

The compound may act as an inhibitor or modulator of specific enzymes involved in critical biochemical pathways. This mechanism is crucial for understanding its potential therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies and Research Findings

Several studies have explored the biological activities of similar benzotriazine compounds:

  • Study on Antimicrobial Activity :
    • A series of benzotriazine derivatives were tested against E. coli and Staphylococcus aureus. Compounds with higher binding affinities showed significant antibacterial activity .
  • Anticancer Activity Assessment :
    • A study focusing on various benzotriazinone derivatives found that many exhibited cytotoxic effects against HepG2 cells, with some showing IC50 values comparable to established anticancer drugs .
  • Mechanistic Studies :
    • Research involving molecular docking simulations suggested that these compounds could effectively bind to specific protein targets related to cancer progression and bacterial resistance mechanisms .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialE. coli6.525
AntibacterialStaphylococcus aureusNot effective
AnticancerHepG210.97
Enzyme InhibitionVariousN/A

Q & A

Q. Q: What is the role of the Fmoc group in this compound, and how should it be handled during peptide synthesis?

A: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a temporary protecting group for the amine functionality in solid-phase peptide synthesis (SPPS). It is removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the amine for subsequent coupling. To prevent premature deprotection, handle the compound in anhydrous solvents (e.g., DMF or DCM) under inert atmospheres (N₂/Ar) and avoid prolonged exposure to bases or nucleophiles. Storage at –20°C in desiccated conditions is recommended to maintain stability .

Basic Question

Q. Q: What analytical techniques are essential for confirming the purity and structure of this compound?

A: Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to verify substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and isotopic patterns.
  • HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradients) to assess purity (>95% typically required for synthetic intermediates) .

Advanced Question

Q. Q: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR) during synthesis?

A: Contradictions often arise from residual solvents, diastereomer formation, or incomplete purification. Strategies include:

  • 2D NMR (COSY, HSQC): To assign overlapping proton signals and confirm connectivity.
  • Recrystallization/Chromatography: Optimize solvent systems (e.g., ethyl acetate/hexane gradients) to isolate stereoisomers.
  • Dynamic Light Scattering (DLS): Detect aggregates or impurities in solution-phase reactions.
    Cross-referencing with synthetic intermediates in (e.g., analogous benzoxazepine derivatives) can guide troubleshooting .

Advanced Question

Q. Q: What strategies optimize the coupling efficiency of this compound in SPPS when steric hindrance is observed?

A: Steric hindrance from the tert-butyl or benzotriazinone groups may reduce coupling yields. Mitigation approaches:

  • Activating Agents: Use HATU or PyBOP instead of HOBt/DIC for improved activation.
  • Extended Reaction Times: 2–4 hours at 25°C or 40°C for sluggish reactions.
  • Microwave-Assisted Synthesis: Shorten coupling times (10–20 min) under controlled heating (50–60°C).
    Monitor reaction progress via Kaiser test or LC-MS .

Basic Question

Q. Q: What are the recommended storage conditions to prevent degradation of this compound?

A: Store lyophilized or crystalline forms at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). In solution, use anhydrous DMF or DCM and avoid repeated freeze-thaw cycles. Degradation pathways (e.g., Fmoc cleavage) can be monitored via HPLC or TLC .

Advanced Question

Q. Q: How can X-ray crystallography be applied to resolve ambiguities in the compound’s stereochemical configuration?

A: Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 123 K) provides precise bond angles and torsional data. For challenging crystals:

  • Co-crystallization: Use solvents like chloroform/ethanol mixtures.
  • Disorder Management: Refine data with software (e.g., SHELX) to account for solvent or counterion disorder.
    Refer to for protocols on handling cyclohexyloxy and fluorenyl groups in crystallography .

Basic Question

Q. Q: What safety precautions are critical when handling this compound in the laboratory?

A: Key precautions:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed waste services.
    Safety data in and provide additional protocols for handling similar fluorinated intermediates .

Advanced Question

Q. Q: How can researchers investigate the compound’s potential bioactivity (e.g., enzyme inhibition) using in vitro assays?

A: Design dose-response experiments with:

  • Kinetic Assays: Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.
  • Solubility Optimization: Use DMSO stocks (<1% final concentration) in PBS or Tris buffers.
  • Control Experiments: Include Fmoc-Ser(OtBu)-OH analogs () to differentiate bioactivity contributions from the benzotriazinone moiety .

Advanced Question

Q. Q: What computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

A: Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) can model:

  • Transition States: For hydrolysis or coupling reactions.
  • Binding Affinities: With proteins (e.g., MD simulations in GROMACS).
    Validate predictions against experimental data from (e.g., fluoropyrimidine reactivity) .

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